
1-Cyclobutylidene-2-(2,4-dinitrophenyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclobutylidene-2-(2,4-dinitrophenyl)hydrazine is an organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a C=N-NH group. This compound is notable for its unique structure, which includes a cyclobutylidene group and a 2,4-dinitrophenyl group. It is used in various chemical reactions and has applications in scientific research.
準備方法
The synthesis of 1-Cyclobutylidene-2-(2,4-dinitrophenyl)hydrazine typically involves the reaction of cyclobutanone with 2,4-dinitrophenylhydrazine. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The process can be summarized as follows:
Cyclobutanone Reaction: Cyclobutanone is reacted with 2,4-dinitrophenylhydrazine in the presence of sulfuric acid.
Condensation Reaction: The reaction proceeds through a condensation mechanism, where the hydrazine group reacts with the carbonyl group of cyclobutanone, forming the hydrazone linkage.
Purification: The product is then purified through recrystallization or other suitable purification techniques to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
1-Cyclobutylidene-2-(2,4-dinitrophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
科学的研究の応用
1-Cyclobutylidene-2-(2,4-dinitrophenyl)hydrazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and related compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of sensors and other analytical tools due to its unique chemical properties.
作用機序
The mechanism of action of 1-Cyclobutylidene-2-(2,4-dinitrophenyl)hydrazine involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can be utilized in various catalytic and analytical applications. The presence of the dinitrophenyl group allows for specific interactions with biological molecules, potentially leading to its biological activities.
類似化合物との比較
1-Cyclobutylidene-2-(2,4-dinitrophenyl)hydrazine can be compared with other similar compounds, such as:
1-Butylidene-2-(2,4-dinitrophenyl)hydrazine: This compound has a butylidene group instead of a cyclobutylidene group, leading to differences in reactivity and applications.
1-(2-Butanylidene)-2-(2,4-dinitrophenyl)hydrazine: Similar in structure but with a butanylidene group, it exhibits different chemical properties and uses.
1,2-Bis(2,4-dinitrophenyl)hydrazine:
The uniqueness of this compound lies in its cyclobutylidene group, which imparts specific chemical properties and reactivity that are different from its analogs.
特性
CAS番号 |
3349-70-0 |
|---|---|
分子式 |
C10H10N4O4 |
分子量 |
250.21 g/mol |
IUPAC名 |
N-(cyclobutylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C10H10N4O4/c15-13(16)8-4-5-9(10(6-8)14(17)18)12-11-7-2-1-3-7/h4-6,12H,1-3H2 |
InChIキー |
HWUYWULBKFCTDN-UHFFFAOYSA-N |
正規SMILES |
C1CC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Chlorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B14006111.png)
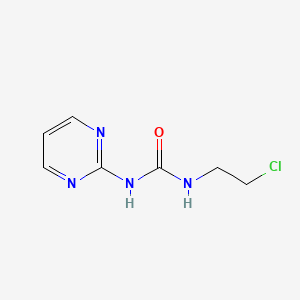

![4-[Chloromethyl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14006127.png)
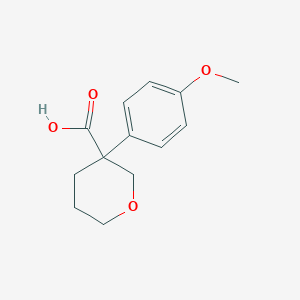
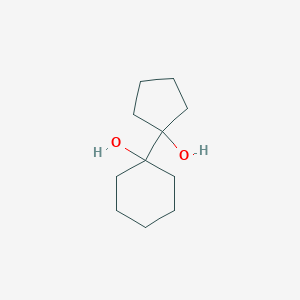

![6-((4-Isopropylphenyl)thio)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14006151.png)

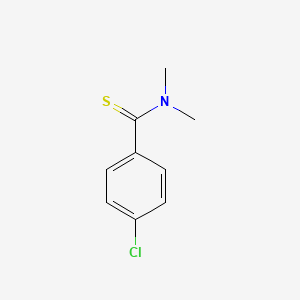
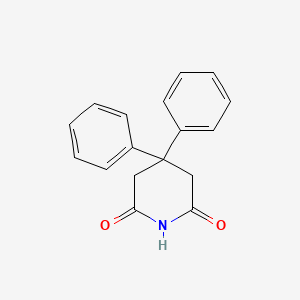
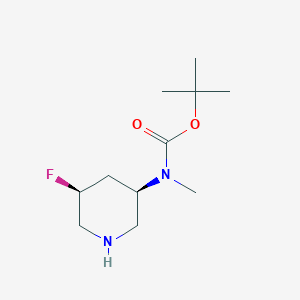

![(NZ)-N-[(3-chloro-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14006205.png)
